methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C12H15N5O2 and its molecular weight is 261.285. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate has been used in the synthesis of novel isoxazolines and isoxazoles as part of studies in organic chemistry. This compound is a key intermediate in these syntheses, demonstrating its utility in complex organic transformations (Rahmouni et al., 2014).
Biological and Pharmacological Activities
- This compound has been involved in the synthesis of pyrazolopyrimidines derivatives with applications in anticancer and anti-5-lipoxygenase agents. The studies suggest that its derivatives have potential in cancer therapy and as inhibitors of the 5-lipoxygenase enzyme, which is significant in inflammatory processes (Rahmouni et al., 2016).
Imaging and Diagnostic Applications
- In medical imaging, derivatives of this compound have been synthesized for potential use as PET agents. Such applications are crucial in neuroinflammation imaging, aiding in the diagnosis and study of neurological conditions (Wang et al., 2018).
Anticancer Research
- Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. These studies focus on the synthesis of novel compounds with potential as anticancer agents, contributing to the development of new therapeutic options (Ghorab et al., 2009).
Antiviral and Antimicrobial Research
- Research on derivatives of this compound has also extended to antiviral and antimicrobial activities. These studies are significant in the search for new drugs against various infectious diseases (Bernardino et al., 2007).
Chemical Synthesis Innovation
- This compound is also a key player in the development of new synthetic methodologies. For instance, it has been used in microwave-assisted synthesis and other novel synthetic approaches, showcasing its versatility in organic synthesis (Ng et al., 2022).
Mechanism of Action
Target of Action
The primary target of methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, leading to the inhibition of the enzyme . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties
Result of Action
The compound exhibits potent cytotoxic activities against various cancer cell lines . It has been shown to significantly inhibit the growth of these cell lines . Moreover, it has been observed to induce apoptosis within cells .
Properties
IUPAC Name |
methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-19-12(18)8-2-4-17(5-3-8)11-9-6-15-16-10(9)13-7-14-11/h6-8H,2-5H2,1H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUBYJMXSYFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.